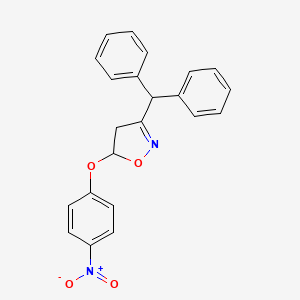
3-(Diphenylmethyl)-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of benzhydryl and nitrophenoxy groups in its structure adds to its chemical diversity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzhydryl chloride with 4-nitrophenol to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired isoxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzhydryl derivatives.
Applications De Recherche Scientifique
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the benzhydryl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Benzhydryl-5-(4-aminophenoxy)-4,5-dihydroisoxazole: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is unique due to the presence of both benzhydryl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. The nitro group, in particular, can undergo various transformations, making this compound versatile for synthetic and research applications.
Propriétés
Numéro CAS |
89249-66-1 |
|---|---|
Formule moléculaire |
C22H18N2O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3-benzhydryl-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H18N2O4/c25-24(26)18-11-13-19(14-12-18)27-21-15-20(23-28-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2 |
Clé InChI |
KZGDPXPUGOEGHG-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


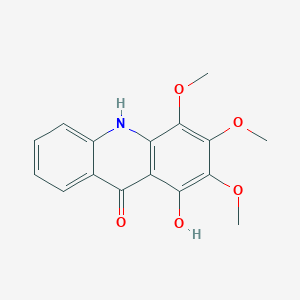
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
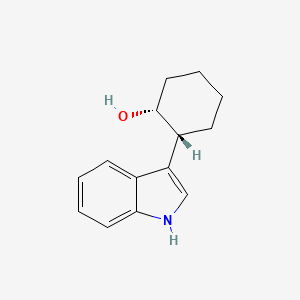
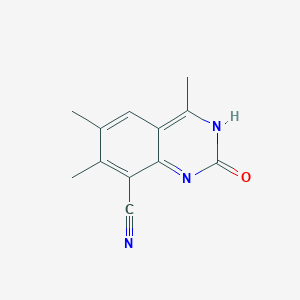

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
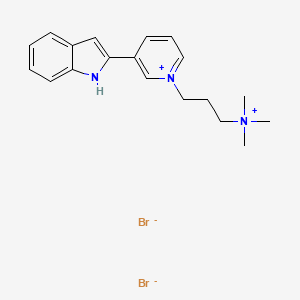
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
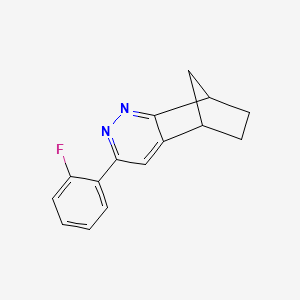

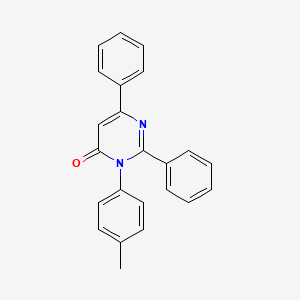
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
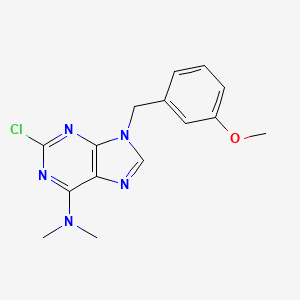
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
